3-(4-Methylbenzoyl)-2-thioxo-4-thiazolyl 4-methylbenzoate
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Overview
Description
3-(4-Methylbenzoyl)-2-thioxo-2,3-dihydro-1,3-thiazol-4-yl 4-methylbenzoate is a complex organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzoyl)-2-thioxo-2,3-dihydro-1,3-thiazol-4-yl 4-methylbenzoate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methylbenzoyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazole ring. The final step involves esterification with 4-methylbenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylbenzoyl)-2-thioxo-2,3-dihydro-1,3-thiazol-4-yl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential use as an antimicrobial or anticancer agent.
Medicine: The compound can be investigated for its pharmacological properties and potential therapeutic applications.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methylbenzoyl)-2-thioxo-2,3-dihydro-1,3-thiazol-4-yl 4-methylbenzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzoyl and benzoate groups can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a simpler structure, used in perfumery and as a solvent.
4-Methylbenzoyl chloride: A precursor in the synthesis of various organic compounds.
Thiosemicarbazide: A reagent used in the synthesis of thiazole derivatives.
Uniqueness
3-(4-Methylbenzoyl)-2-thioxo-2,3-dihydro-1,3-thiazol-4-yl 4-methylbenzoate is unique due to its combination of a thiazole ring with benzoyl and benzoate groups This structure imparts specific chemical and biological properties that are not found in simpler compounds
Properties
Molecular Formula |
C19H15NO3S2 |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
[3-(4-methylbenzoyl)-2-sulfanylidene-1,3-thiazol-4-yl] 4-methylbenzoate |
InChI |
InChI=1S/C19H15NO3S2/c1-12-3-7-14(8-4-12)17(21)20-16(11-25-19(20)24)23-18(22)15-9-5-13(2)6-10-15/h3-11H,1-2H3 |
InChI Key |
LROIGNPBNCBPFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=CSC2=S)OC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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